molecular formula C19H14N6O3S B11256860 N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B11256860
M. Wt: 406.4 g/mol
InChI Key: DBDOEIGABJXKJX-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a triazolopyridazine ring

Preparation Methods

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves multiple steps, typically starting with the preparation of the benzo[d][1,3]dioxole and triazolopyridazine intermediates. These intermediates are then coupled through a series of reactions, including thioether formation and acylation. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes. The specific pathways involved may include those related to oxidative stress, inflammation, and signal transduction.

Comparison with Similar Compounds

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can be compared with similar compounds such as:

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and may have similar chemical properties and reactivity.

    Triazolopyridazine derivatives: Compounds with the triazolopyridazine ring system may exhibit similar biological activities and mechanisms of action.

    Thioacetamide derivatives: These compounds contain the thioacetamide functional group and may have comparable synthetic routes and applications.

The uniqueness of this compound lies in its combination of these structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H14N6O3S

Molecular Weight

406.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H14N6O3S/c26-18(21-13-3-5-15-16(8-13)28-11-27-15)10-29-19-23-22-17-6-4-14(24-25(17)19)12-2-1-7-20-9-12/h1-9H,10-11H2,(H,21,26)

InChI Key

DBDOEIGABJXKJX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CN=CC=C5

Origin of Product

United States

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